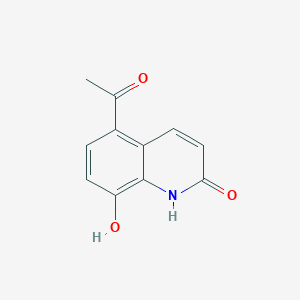

5-acetyl-8-hydroxy-1H-quinolin-2-one

Description

Overview of Quinoline (B57606) Alkaloids and Derivatives in Scientific Inquiry

Quinoline alkaloids are a class of nitrogen-containing heterocyclic aromatic compounds naturally found in various plants. ekb.egnih.gov Historically, they have been a rich source of bioactive molecules, with quinine, isolated from Cinchona bark in 1820, being a landmark discovery for the treatment of malaria. nih.gov The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis for a wide array of synthetic derivatives with diverse pharmacological activities. ekb.egbiointerfaceresearch.com

Scientific inquiry into quinoline derivatives has unveiled their potential in numerous therapeutic areas. These compounds have been developed as:

Antimalarial agents: Chloroquine, mefloquine, and primaquine (B1584692) are prominent examples. biointerfaceresearch.comnih.gov

Anticancer agents: Camptothecin and its analogs are notable for their topoisomerase I inhibitory activity. nih.gov

Antibacterial agents: The fluoroquinolone class, including ciprofloxacin, has been widely used to treat bacterial infections. nih.gov

Anti-inflammatory agents: Certain quinoline derivatives have shown potent inhibition of cyclooxygenase (COX) enzymes. biointerfaceresearch.com

Other applications: Research has also explored their use as anti-HIV, anti-tubercular, and antihypertensive agents. ekb.eg

The versatility of the quinoline ring system allows for extensive functionalization, leading to a vast chemical space for the discovery of new therapeutic agents. ekb.egnih.gov

Historical Context of 5-Acetyl-8-hydroxy-1H-quinolin-2-one Research

While the broader family of quinolines has a long history, specific research on this compound is more recent. The synthesis of this compound is often achieved through a Friedel-Crafts acetylation of 8-hydroxyquinolin-2(1H)-one. researchgate.net Early research focused on the synthesis and characterization of this and related compounds.

More recent studies have been driven by the quest for new bioactive molecules. The presence of both a chelating 8-hydroxyquinoline (B1678124) moiety and a reactive acetyl group makes this compound an interesting starting material for the synthesis of more complex derivatives, such as chalcones, which have been investigated for their potential biological activities. researchgate.net The compound itself has been studied for its potential anti-inflammatory and antioxidant properties. guidechem.com

Significance of the Quinolin-2-one Core in Medicinal Chemistry and Chemical Biology

The quinolin-2-one (or carbostyril) scaffold is a key structural motif in medicinal chemistry and chemical biology. sapub.org It is an isostere of coumarin (B35378) and is present in both natural products and synthetic compounds with a wide range of biological activities. sapub.orgtandfonline.com

The significance of the quinolin-2-one core is highlighted by its presence in several marketed drugs:

Brexpiprazole and Aripiprazole: Antipsychotic agents. nih.gov

Indacaterol and Procaterol: Used for the treatment of respiratory diseases. nih.gov

Rebamipide: An anti-ulcer agent. nih.gov

Cilostamide: An antiplatelet agent. nih.gov

The quinolin-2-one nucleus is considered a "privileged structure" because it can interact with multiple biological targets. ekb.eg Its derivatives have been investigated for a plethora of biological activities, including:

Antitumor sapub.org

Antimicrobial ekb.eg

Antioxidant sapub.org

Anti-inflammatory sapub.org

Anti-HIV nih.gov

The ability to functionalize the quinolin-2-one ring at various positions allows for the fine-tuning of its pharmacological properties, making it a continuously explored scaffold in the development of new therapeutic agents. ekb.egresearchgate.net

Compound Data

Below is a table summarizing the key chemical compounds mentioned in this article.

| Compound Name | Other Names | Key Characteristics |

| This compound | 5-Acetyl-8-hydroxyquinolin-2(1H)-one | A quinolinone derivative with an acetyl group at position 5 and a hydroxyl group at position 8. |

| Quinine | A natural quinoline alkaloid historically used to treat malaria. nih.gov | |

| Chloroquine | A synthetic 4-aminoquinoline (B48711) derivative used as an antimalarial drug. ekb.egbiointerfaceresearch.com | |

| Camptothecin | A quinoline alkaloid with potent anticancer activity. nih.gov | |

| Ciprofloxacin | A fluoroquinolone antibiotic. nih.gov | |

| Brexpiprazole | An antipsychotic drug with a quinolin-2-one core. nih.gov | |

| Aripiprazole | An antipsychotic drug with a quinolin-2-one core. researchgate.net | |

| Indacaterol | A β2-adrenoceptor agonist for respiratory diseases containing a quinolin-2-one moiety. nih.gov | |

| Rebamipide | An anti-ulcer agent with a quinolin-2-one structure. nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-acetyl-8-hydroxy-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-6(13)7-2-4-9(14)11-8(7)3-5-10(15)12-11/h2-5,14H,1H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJVZAXRWCFBQFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C2C=CC(=O)NC2=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50475168 | |

| Record name | 5-acetyl-8-hydroxy-1H-quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62978-73-8 | |

| Record name | 5-Acetyl-8-hydroxy-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62978-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-acetyl-8-hydroxy-1H-quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2(1H)-Quinolinone, 5-acetyl-8-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.981 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Acetyl 8 Hydroxy 1h Quinolin 2 One

Classical Synthesis Routes

Classical synthesis routes for quinoline (B57606) derivatives often rely on well-established named reactions and fundamental organic transformations. These methods have been foundational in heterocyclic chemistry and continue to be relevant.

Cyclization of N-(2-aminophenyl)acetoacetic acid or Derivatives

The Camps cyclization is a classical method for the synthesis of quinolin-2-ones and quinolin-4-ones. This reaction involves the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base, such as sodium hydroxide. wikipedia.org The reaction proceeds via an intramolecular aldol-type condensation. Depending on the structure of the starting material and the reaction conditions, a mixture of hydroxyquinolines can be formed. wikipedia.org While the product is often depicted in the enol form (a hydroxyquinoline), it is believed that the keto form (a quinolone) is the predominant tautomer. wikipedia.org

The general mechanism involves the deprotonation of the methylene group alpha to the carbonyl of the acetophenone moiety or the amide nitrogen, followed by an intramolecular nucleophilic attack on the amide or ketone carbonyl, respectively. Subsequent dehydration leads to the formation of the quinolinone ring system. The regioselectivity of the cyclization is influenced by the substituents on the aromatic ring and the acyl group.

| Starting Material | Base | Product | Key Features |

| o-acylaminoacetophenone | Hydroxide ion | 2-hydroxyquinoline and 4-hydroxyquinoline derivatives | Base-catalyzed intramolecular cyclization. wikipedia.org |

| N-(2-acylaryl)amides | Sodium hydroxide or weaker bases | Quinolin-4-one or Quinolin-2-one | The choice of base can influence the regioselectivity of the cyclization. |

Reaction of 8-hydroxyquinoline (B1678124) with Acetyl Chloride in the Presence of Aluminum Chloride

A common method for introducing an acetyl group onto an aromatic ring is the Friedel-Crafts acylation. In the context of 8-hydroxyquinoline, this reaction can be employed to synthesize 5-acetyl-8-hydroxyquinoline. The reaction involves treating 8-hydroxyquinoline with acetyl chloride as the acylating agent and aluminum chloride as the Lewis acid catalyst. researchgate.net The reaction is typically carried out in a solvent such as nitrobenzene. researchgate.net

The mechanism involves the formation of a highly electrophilic acylium ion from the reaction of acetyl chloride with aluminum chloride. This acylium ion then attacks the electron-rich aromatic ring of 8-hydroxyquinoline. The hydroxyl group at the 8-position is an activating group, directing the substitution to the ortho and para positions. In this case, the acetylation occurs at the 5-position. The reaction mixture is heated to facilitate the reaction, and upon completion, the product is isolated after workup with hydrochloric acid and subsequent neutralization. researchgate.net

| Reactants | Catalyst | Solvent | Temperature | Yield | Product |

| 8-hydroxyquinoline, Acetyl chloride | Aluminum chloride (AlCl₃) or Titanium tetrachloride (TiCl₄) | Nitrobenzene | 70°C | 55% | 5-acetyl-8-hydroxyquinoline |

Acylation of 8-hydroxy-(1H)-quinolin-2-one with an Acylating Agent and Lewis Acid

Direct acylation of the 8-hydroxy-(1H)-quinolin-2-one scaffold is a more direct approach to the target molecule. This method involves reacting 8-hydroxy-(1H)-quinolin-2-one with an acylating agent, such as chloroacetyl chloride, in the presence of a Lewis acid. A patented process describes the formation of 5-acetyl-8-hydroxy-(2H)-quinolin-2-one through this route. This process can also proceed through an intermediate, 8-acetoxy-(1H)-quinolin-2-one, which then undergoes a Fries rearrangement in the presence of a Lewis acid to yield the desired 5-acetyl-8-hydroxy-(1H)-quinolin-2-one.

The choice of Lewis acid is critical and can include boron trifluoride (BF₃), aluminum chloride (AlCl₃), or titanium tetrachloride (TiCl₄). The reaction aims to achieve high selectivity for the 5-position, minimizing the formation of the 7-acetyl regioisomer.

| Starting Material | Acylating Agent | Lewis Acid | Key Transformation |

| 8-hydroxy-(2H)-quinolin-2-one | Acylating agent | BF₃, AlCl₃, or TiCl₄ | Direct acylation to form 5-acetyl-8-hydroxy-(2H)-quinolin-2-one. |

| 8-acetoxy-(1H)-quinolin-2-one | - | Lewis Acid | Fries rearrangement to form 5-acetyl-8-hydroxy-(1H)-quinolin-2-one. |

Friedel-Crafts Acylation Strategies

Friedel-Crafts acylation is a robust and widely used method for the synthesis of aryl ketones. sigmaaldrich.comlibretexts.org The reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst. sigmaaldrich.com This electrophilic aromatic substitution proceeds via the formation of an acylium ion, which then attacks the aromatic nucleus. sigmaaldrich.com

In the synthesis of acetylated hydroxyquinolines, the regioselectivity of the acylation is a key consideration. For 8-hydroxyquinoline, the hydroxyl group directs the incoming electrophile primarily to the 5- and 7-positions. The reaction conditions, including the choice of Lewis acid, solvent, and temperature, can be optimized to favor the formation of the desired 5-acetyl isomer. researchgate.net A notable advantage of Friedel-Crafts acylation over alkylation is that the product, an aryl ketone, is deactivated towards further substitution, thus preventing polyacylation. organic-chemistry.org

| Aromatic Substrate | Acylating Agent | Catalyst | Key Features |

| Arene (e.g., 8-hydroxyquinoline) | Acyl chloride or Anhydride | Strong Lewis acid (e.g., AlCl₃) | Electrophilic aromatic substitution. sigmaaldrich.comlibretexts.org |

| 8-hydroxyquinoline | Acetyl chloride | Aluminum chloride | Regioselective acylation at the 5-position. researchgate.net |

Modern and Advanced Synthetic Approaches

To overcome some of the limitations of classical methods, such as harsh reaction conditions and long reaction times, modern synthetic approaches like microwave-assisted synthesis have been developed.

Microwave-Assisted Synthesis of Quinoline Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. ingentaconnect.combenthamdirect.com This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. ingentaconnect.comrsc.org

The synthesis of quinolin-2(1H)-one derivatives has been successfully achieved using microwave-assisted conditions. For instance, the condensation reaction of 2-aminobenzophenones with α-methylene esters to yield 4-aryl-quinolin-2(1H)-ones has been shown to proceed efficiently under microwave irradiation. ingentaconnect.com This approach offers a rapid and efficient route to the core quinolin-2-one scaffold. While a specific microwave-assisted synthesis for 5-acetyl-8-hydroxy-1H-quinolin-2-one is not detailed in the provided search results, the principles of microwave synthesis can be applied to the classical routes, potentially improving their efficiency. For example, intramolecular cyclizations and acylation reactions are often amenable to microwave heating.

| Reaction Type | Reactants | Conditions | Advantages |

| Condensation | 2-aminobenzophenones, α-methylene esters | Microwave irradiation | High yields, short reaction times. ingentaconnect.com |

| Cyclization | Substituted 2-halobenzoic acids, amidines | Microwave-assisted iron-catalyzed | Rapid and efficient, can be performed in water. |

| General Quinoline Synthesis | Various anilines, aryl aldehydes, styrene | Microwave irradiation, p-sulfonic acid calix researchgate.netarene catalyst | Moderate to good yields in short reaction times. rsc.org |

Chemo- and Regioselective Synthesis Considerations

The primary challenge in the synthesis of this compound is achieving regioselectivity during the acylation of the 8-hydroxy-(1H)-quinolin-2-one precursor. The quinolinone ring has multiple positions susceptible to electrophilic substitution, but the desired product requires the acetyl group to be introduced specifically at the C5 position.

A common method to achieve this is the Friedel-Crafts acetylation. This reaction typically involves reacting 8-hydroxyquinoline with an acetylating agent, such as acetyl chloride, in the presence of a Lewis acid like aluminum chloride or titanium chloride researchgate.net. The Lewis acid plays a crucial role in activating the acetylating agent and directing the substitution to the 5-position. This process is designed to provide the 5-acetyl derivative in high selectivity, effectively minimizing or eliminating the formation of unwanted regioisomers, such as 7-acetyl-8-hydroxy-(1H)-quinolin-2-one google.com. The reaction proceeds by forming a yellow precipitate upon mixing the reactants, which then dissolves after the addition of the Lewis acid to form a semi-solid that is heated to complete the reaction researchgate.net.

Protecting Group Strategies in Synthesis

Protecting groups are essential in the multi-step synthesis of complex molecules derived from this compound. They temporarily mask reactive functional groups to prevent them from participating in unwanted side reactions, thereby allowing chemical transformations to occur at other specific sites within the molecule .

In the synthesis of derivatives of this compound, the phenolic hydroxyl group at the C8 position is highly reactive. To perform further modifications on the acetyl group, such as halogenation, this hydroxyl group must be protected. A common strategy involves reacting the 5-acetyl-8-hydroxy-(1H)-quinolin-2-one with a compound of the formula RL, where 'R' is a protecting group and 'L' is a leaving group google.com. Benzyl groups are frequently used for this purpose . Other protecting groups used in the synthesis of various 8-hydroxyquinoline derivatives include acetyl, methoxymethyl (MOM), and tert-butyloxycarbonyl (Boc) nih.gov. The choice of protecting group is critical and depends on its stability under the subsequent reaction conditions and the ease of its removal once its purpose is served .

| Stage | Functional Group | Protecting Group Example | Purpose |

| Halogenation of acetyl group | 8-hydroxy group | Benzyl | Prevents etherification or other side reactions at the hydroxyl position. |

| Side-chain modification | 8-hydroxy group | Acetyl | Allows for selective reactions on other parts of the quinoline ring system. nih.gov |

| Amine coupling | Phenolic hydroxyl group | Boc | Protects the hydroxyl group while modifications are made to an amino group elsewhere on the molecule. nih.gov |

Solvent Effects and Reaction Optimization in this compound Production

The efficiency and yield of the synthesis of this compound are highly dependent on the choice of solvent and other reaction conditions. Optimization of these parameters is a critical step in developing a robust synthetic process.

In the Friedel-Crafts acetylation of 8-hydroxyquinoline, nitrobenzene is often used as a solvent researchgate.net. The solvent's properties, such as polarity and boiling point, can significantly influence reaction rate and product yield. Similarly, the choice of a base is crucial in steps that require one, such as the introduction of a protecting group google.com. The optimization process involves systematically varying parameters like temperature, reaction time, and the specific base or solvent used. For instance, studies on related quinolinone syntheses have shown that inorganic bases like potassium carbonate (K₂CO₃) in ethanol can provide excellent yields (90%), whereas organic bases like triethylamine (Et₃N) or other inorganic bases like NaOH may result in negligible yields mdpi.com. This highlights the importance of empirical testing to identify the optimal conditions for each specific transformation.

Table: Conceptual Reaction Optimization This table illustrates the principle of optimization; specific conditions for this compound may vary.

| Parameter | Condition A | Condition B | Condition C | Outcome |

| Base | Triethylamine | Sodium Hydroxide | Potassium Carbonate | Condition C gives highest yield. mdpi.com |

| Solvent | Dichloromethane | Ethanol | Nitrobenzene | Solvent choice affects reaction rate and purity. researchgate.netmdpi.com |

| Temperature | Room Temperature | 70 °C | Reflux | Higher temperatures can increase reaction rate but may also lead to side products. researchgate.net |

Synthesis of Precursors and Derivatives of this compound

The this compound molecule serves as a valuable starting material for the creation of more complex precursors and derivatives with significant biological applications.

Preparation of 5-(α-haloacetyl)-8-substituted oxy-(1H)-quinolin-2-ones

A key precursor for many pharmacologically active molecules is the α-haloacetyl derivative. The synthesis of 5-(α-haloacetyl)-8-substituted oxy-(1H)-quinolin-2-ones is a multi-step process that begins with the parent compound, 5-acetyl-8-hydroxy-(1H)-quinolin-2-one google.com.

The process can be summarized in the following steps:

Synthesis of the Core: 5-acetyl-8-hydroxy-(1H)-quinolin-2-one is first prepared via a Lewis acid-mediated acylation of 8-hydroxy-(1H)-quinolin-2-one google.com.

Protection of the Hydroxyl Group: The resulting compound is then reacted with a protecting agent, such as benzyl bromide, in the presence of a base and solvent. This step yields a 5-acetyl-8-substituted oxy-(1H)-quinolin-2-one (e.g., 5-acetyl-8-benzyloxy-(1H)-quinolin-2-one) google.com.

Halogenation: Finally, the protected intermediate is reacted with a halogenating agent in a suitable solvent to produce the target 5-(α-haloacetyl)-8-substituted oxy-(1H)-quinolin-2-one. This α-haloacetyl group is a reactive handle for further synthetic modifications google.com.

Synthesis of 5-[(R)-2-(5,6-diethyl-indan-2-ylamino)-1-hydroxy-ethyl]-8-hydroxy-(2H)-quinolinone-2-one salts as Intermediates

Derivatives such as 5-[(R)-2-(5,6-diethyl-indan-2-ylamino)-1-hydroxy-ethyl]-8-hydroxy-(1H)-quinolin-2-one are potent β2-adrenoceptor agonists used as bronchodilators researchgate.netgoogle.com. The synthesis of these complex molecules relies on the precursors described previously.

The synthesis typically involves the reaction of a 5-(α-haloacetyl)-8-substituted oxy-(1H)-quinolin-2-one with a specific amine, in this case, (R)-(5,6-diethyl-indan-2-yl)amine. This is followed by a reduction of the ketone and removal of the protecting group on the C8-hydroxyl function to yield the final active compound google.com. These ethanolamine derivatives are often prepared as salts to improve their stability and solubility google.comgoogle.com. The stereochemistry of the final product is critical for its biological activity.

Pharmacological and Biological Activity Investigations of 5 Acetyl 8 Hydroxy 1h Quinolin 2 One

Anticancer Potential and Antiproliferative Effects

The quest for novel therapeutic agents to combat cancer is a significant area of pharmacological research. Derivatives of the quinoline (B57606) scaffold have been a particular focus due to their wide range of biological activities, including potent anticancer effects. mdpi.commdpi.com The compound 5-acetyl-8-hydroxy-1H-quinolin-2-one, a member of the quinolinone family, has been investigated for its potential as an anticancer agent.

Studies on Various Cancer Cell Lines

Research has indicated that this compound exhibits notable cytotoxic effects against various human cancer cell lines. In vitro studies have demonstrated its ability to inhibit the proliferation of lung cancer (A549) and cervical cancer (HeLa) cells. The broader class of 8-hydroxyquinoline (B1678124) (8HQ) derivatives has shown considerable cytotoxic activity against a panel of human cancer cell lines, with some Mannich bases of 8-hydroxyquinoline showing particular potency against leukemia cells. nih.gov For instance, another derivative, 8-hydroxy-2-quinolinecarbaldehyde, displayed significant in vitro cytotoxicity against cell lines such as MDA-MB-231 (breast), T-47D (breast), Hep3B (hepatocellular carcinoma), and K562 (leukemia), with MTS50 values ranging from 6.25 to 25 µg/mL. nih.gov While direct comparative data for this compound is limited, the consistent anticancer activity across the 8-hydroxyquinoline class underscores its potential.

Table 1: Cytotoxic Activity of Selected 8-Hydroxyquinoline Derivatives on Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Activity Metric (IC50/GI50/MTS50) | Result |

|---|---|---|---|

| This compound | A549 (Lung), HeLa (Cervical) | Not specified | Inhibits proliferation |

| 7-Pyrrolidinomethyl-8-hydroxyquinoline | 60 Cancer Cell Lines (average) | GI50 | ~15.5 µM (Log GI50 = -4.81) nih.gov |

| 7-Morpholinomethyl-8-hydroxyquinoline | 60 Cancer Cell Lines (average) | GI50 | ~8.1 µM (Log GI50 = -5.09) nih.gov |

| 7-Diethylaminomethyl-8-hydroxyquinoline | 60 Cancer Cell Lines (average) | GI50 | ~4.5 µM (Log GI50 = -5.35) nih.gov |

| 8-Hydroxy-2-quinolinecarbaldehyde | Hep3B (Hepatocellular Carcinoma) | MTS50 | 6.25±0.034 µg/mL nih.gov |

This table presents data on various derivatives to illustrate the general anticancer potential of the 8-hydroxyquinoline scaffold. Data for the specific subject compound is noted where available.

Cellular Mechanism Investigations Related to Proliferation and Apoptosis

The antiproliferative effects of this compound are closely linked to its capacity to induce apoptosis, or programmed cell death, in cancer cells. Apoptosis is a critical regulatory process, and its activation in cancer cells is a primary goal of many chemotherapy strategies. nih.govwikipedia.org

Investigations into the cellular mechanisms have revealed that this compound's mode of action involves the activation of caspases, which are key proteases in the apoptotic pathway. Specifically, treatment with this compound has been associated with the upregulation of active caspase-9. Caspase-9 is a crucial initiator caspase in the intrinsic apoptotic pathway, which is typically triggered by intracellular stress. nih.govnih.gov The activation of caspase-9 leads to a cascade of events that culminates in the execution of cell death. nih.gov

Studies on other quinolinone derivatives have provided further insight into these mechanisms. For example, a novel synthetic quinolinone derivative, AJ-374, was shown to induce apoptosis in HL-60 human leukemia cells by activating caspase-8 (an initiator of the extrinsic pathway), caspase-9, and caspase-3 (an executioner caspase). nih.gov This was accompanied by a dissipation of the mitochondrial membrane potential, a hallmark of the intrinsic pathway. nih.gov Another quinoline derivative, PQ1, was also found to induce apoptosis in breast cancer cells through the activation of both caspase-8 and caspase-9. nih.gov These findings suggest that compounds within the quinolinone class can trigger apoptosis through both intrinsic and extrinsic pathways, making them versatile anticancer candidates. nih.govnih.gov

Antimicrobial Properties

The 8-hydroxyquinoline core is a well-established pharmacophore known for its potent antimicrobial effects. acs.org This has led to the investigation of its derivatives, including this compound, as potential agents to combat bacterial and fungal infections. The antimicrobial action is often attributed to the ability of these compounds to chelate metal ions that are essential for microbial enzyme function. rroij.com

Antibacterial Activity against Specific Strains (e.g., Staphylococcus aureus, Escherichia coli)

Derivatives of 8-hydroxyquinoline have demonstrated significant antibacterial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. nih.gov Studies on various quinoline-2-one derivatives have shown promising results against multidrug-resistant strains, particularly methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

While specific MIC values for this compound are not widely documented, the activity of related compounds provides strong evidence of its potential. For instance, certain quinoline-2-one Schiff-base hybrids have exhibited potent activity against S. aureus with MIC concentrations as low as 0.018 to 0.061 μg/mL. nih.gov The parent compound, 8-hydroxyquinoline, has been shown to be a very potent antimicrobial agent against S. aureus with an MIC of 27.58 μM. researchgate.net The antibacterial efficacy of these compounds has been tested against common pathogens like Staphylococcus aureus and Escherichia coli. nih.govnih.gov

Table 2: Antibacterial Activity of Selected Quinoline Derivatives

| Compound/Derivative | Bacterial Strain | Activity Metric (MIC) | Result |

|---|---|---|---|

| Quinoline-2-one Schiff-base hybrid (6c) | Staphylococcus aureus (MRSA) | MIC | 0.75 μg/mL nih.gov |

| Quinoline-2-one Schiff-base hybrid (6i) | Staphylococcus aureus | MIC | 0.018 μg/mL nih.gov |

| 8-Hydroxyquinoline | Staphylococcus aureus | MIC | 27.58 μM researchgate.net |

| Heterocyclic 8-hydroxyquinoline derivative (5) | Staphylococcus aureus | MIC | 10⁻⁶ mg/mL nih.gov |

This table includes data for various derivatives to illustrate the antibacterial potential of the quinoline scaffold.

Antifungal Activity (e.g., against Candida albicans)

The 8-hydroxyquinoline scaffold is also recognized for its antifungal properties. rroij.comresearchgate.net Derivatives have been tested against various fungal pathogens, including yeasts like Candida albicans and filamentous fungi. nih.govnih.gov

The mechanism of antifungal action can vary depending on the specific substitutions on the quinoline ring. For example, some derivatives like clioquinol (B1669181) appear to damage the fungal cell wall and inhibit the formation of pseudohyphae in C. albicans. nih.gov Other derivatives containing sulfonic acid moieties seem to act by compromising the integrity of the cytoplasmic membrane. nih.gov While specific data for this compound is scarce, studies on other quinoline derivatives show a range of activities. Some quinoline derivatives demonstrated selective action, with certain compounds being active only against yeasts, while others were more effective against filamentous fungi. nih.gov For example, some derivatives showed activity against Candida species with MIC values in the range of 25–50 μg/mL. nih.gov

Table 3: Antifungal Activity of Selected Quinoline Derivatives

| Compound/Derivative | Fungal Strain | Activity Metric (MIC) | Result |

|---|---|---|---|

| Quinoline Derivative (2) | Candida spp. | MIC | 25–50 μg/mL nih.gov |

| Quinoline Derivative (3) | Candida spp. | MIC | 25–50 μg/mL nih.gov |

| 8-Hydroxyquinoline | Candida albicans | MIC | 3.44-13.78 μM researchgate.net |

| Clioquinol (8-HQ derivative) | Candida spp. | Not specified | Damages cell wall nih.gov |

This table presents data on various derivatives to illustrate the general antifungal potential of the quinoline scaffold.

Antioxidant Activity and Free Radical Scavenging

Quinolinone derivatives, including 8-hydroxyquinolin-2(1H)-one, are recognized for their antioxidant properties. researchgate.net This activity is largely attributed to their chemical structure, particularly the presence of a phenolic hydroxyl group which can donate a hydrogen atom to neutralize free radicals. researchgate.net The antioxidant potential of these compounds is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. nih.govjocpr.commdpi.com

Studies on various 8-hydroxyquinoline derivatives have shown a range of antioxidant activities. For instance, a study on 2-vinyl-8-hydroxyquinoline derivatives revealed that their ability to scavenge DPPH free radicals was influenced by the substituents at the 2nd position. nih.gov Another study on 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones demonstrated promising antioxidant activity, with some derivatives showing DPPH radical scavenging capabilities comparable to the standard antioxidant Trolox. mdpi.com One investigation found that certain new 8-hydroxyquinoline derivatives exhibited low antioxidant activity with IC50 values between 0.8 and 2.49 mg/mL, compared to an IC50 of 0.1 mg/mL for the standard, L-ascorbic acid. nih.gov This indicates that the antioxidant capacity can be highly dependent on the specific substitution pattern of the quinoline ring.

Table 4: Antioxidant Activity of Selected Quinoline Derivatives

| Compound/Derivative | Assay | Activity Metric (IC50 / % Scavenging) | Result |

|---|---|---|---|

| 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one (3g) | DPPH Scavenging | % Scavenging @ 10 µM | 70.6% mdpi.com |

| 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one (3h) | DPPH Scavenging | % Scavenging @ 10 µM | 73.5% mdpi.com |

| Trolox (Standard) | DPPH Scavenging | % Scavenging @ 10 µM | 77.6% mdpi.com |

| 8-Hydroxyquinoline Derivatives (general) | DPPH Scavenging | IC50 | 0.8–2.49 mg/mL nih.gov |

| L-ascorbic acid (Standard) | DPPH Scavenging | IC50 | 0.1 mg/mL nih.gov |

| 5-Amino-8-hydroxyquinoline | DPPH Scavenging | IC50 | 8.70 μM researchgate.net |

This table provides data on various derivatives to illustrate the antioxidant potential within the quinoline class.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 7-pyrrolidinomethyl-8-hydroxyquinoline |

| 7-morpholinomethyl-8-hydroxyquinoline |

| 7-piperidinomethyl-8-hydroxyquinoline |

| 7-diethylaminomethyl-8-hydroxyquinoline |

| 8-hydroxy-2-quinolinecarbaldehyde |

| 8-hydroxy-5-nitroquinoline |

| 2-ethyl-3-methyliden-1-tosyl-2,3-dihydroquinolin-4-(1H)-one |

| 8-hydroxyquinoline |

| Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) |

| 8-hydroxy-5-quinolinesulfonic acid |

| 8-hydroxy-7-iodo-5-quinolinesulfonic acid |

| 2-vinyl-8-hydroxyquinoline |

| 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones |

| 5-amino-8-hydroxyquinoline |

| L-ascorbic acid |

| α-Tocopherol |

| Trolox |

| Staphylococcus aureus |

| Escherichia coli |

| Candida albicans |

| Penicillin G |

| Doxorubicin |

| Cisplatin |

| Erlotinib |

| Daptomycin |

| Vancomycin |

| Fluconazole |

Enzyme Inhibition Studies

The core structure of this compound, combining both a quinolinone and an 8-hydroxyquinoline moiety, suggests its potential as an enzyme inhibitor, particularly in the context of neurodegenerative diseases.

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). The inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease, as it increases the levels of acetylcholine in the brain, which are depleted in patients.

While direct studies on the acetylcholinesterase inhibitory activity of this compound are not extensively documented in publicly available research, the broader class of quinolinone derivatives has been investigated for this purpose. A study on diversely functionalized quinolinones and dihydroquinolinones identified several compounds with promising inhibitory activity against human recombinant acetylcholinesterase (hrAChE). mdpi.com For instance, certain functionalized quinolinones displayed potent, non-competitive inhibition of hrAChE, suggesting that the quinolinone scaffold is a viable starting point for the design of new AChE inhibitors. mdpi.com One notable compound from this class, QN8, was found to be a potent and selective non-competitive inhibitor of hrAChE with an IC₅₀ value of 0.29 µM. mdpi.com

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition by selected Quinolinone Derivatives

| Compound | hrAChE IC₅₀ (µM) | hrBuChE IC₅₀ (µM) |

|---|---|---|

| QN8 | 0.29 ± 0.02 | 12.73 ± 0.45 |

| QN9 | 1.34 ± 0.11 | 1.54 ± 0.12 |

| DQN7 | 1.09 ± 0.09 | 0.58 ± 0.05 |

Source: Data derived from a study on functionalized quinolinones for Alzheimer's disease therapy. mdpi.com

Relevance to Neurodegenerative Diseases

The potential for AChE inhibition directly links this compound to research on neurodegenerative diseases, most notably Alzheimer's disease. mdpi.com The development of multi-target-directed ligands is a growing strategy in Alzheimer's research, aiming to address the complex, multifactorial nature of the disease. nih.gov Derivatives of 8-hydroxyquinoline (8-HQ) are of particular interest because they possess metal-chelating properties. researchgate.net The dysregulation of metal ions like copper and zinc is implicated in the aggregation of amyloid-β (Aβ) plaques, a hallmark of Alzheimer's. researchgate.netnih.gov Therefore, compounds that can both inhibit cholinesterases and modulate metal-ion-induced Aβ aggregation are highly sought after. researchgate.netnih.gov

Research on hybrid molecules combining the features of 8-HQ with other pharmacophores has yielded compounds that exhibit both butyrylcholinesterase (BuChE) inhibition and the ability to chelate copper and zinc ions. researchgate.net This suggests that this compound, with its inherent 8-hydroxyquinoline structure, could potentially act on multiple pathological pathways in Alzheimer's disease.

Anti-inflammatory Properties

Inflammation is a key process in numerous diseases. The quinoline scaffold is found in various compounds exhibiting anti-inflammatory activity. Studies on different quinoline derivatives have demonstrated their potential to mitigate inflammation. For example, certain novel synthesized quinoline derivatives significantly inhibited the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. epa.gov Another study on a dihydroquinoline derivative showed it could reduce oxidative stress and the expression of pro-inflammatory markers in a model of liver injury.

While specific anti-inflammatory data for this compound is limited in the reviewed literature, the established anti-inflammatory potential of the broader quinoline and quinolinone classes provides a strong rationale for investigating its effects. The antioxidant properties noted in some quinolinonyl derivatives may also contribute to anti-inflammatory effects, as oxidative stress is a known trigger for inflammatory pathways. ekb.eg

Potential Therapeutic Applications in Drug Development

The diverse biological activities suggested by the structure of this compound and demonstrated by its analogs point to a range of potential therapeutic applications.

Neurodegenerative Diseases: Based on the acetylcholinesterase and butyrylcholinesterase inhibitory activity of related quinolinones and the metal-chelating properties of the 8-hydroxyquinoline moiety, this compound is a candidate for further investigation in the context of Alzheimer's and other neurodegenerative disorders. mdpi.comresearchgate.net Its ability to potentially influence the kynurenine (B1673888) pathway, which produces neuroactive compounds, further strengthens this prospect.

Anti-inflammatory Agents: Given the known anti-inflammatory effects of various quinoline derivatives, this compound could be explored as a lead compound for new anti-inflammatory drugs. epa.gov

Anticancer and Antimicrobial Agents: The 8-hydroxyquinoline scaffold is known for its antimicrobial and anticancer properties. nih.gov Preliminary research indicates that this compound may induce apoptosis in cancer cells, opening an avenue for oncological drug discovery.

Respiratory Diseases: Derivatives of 8-hydroxyquinolin-2(1H)-one have been designed and synthesized as potent β2-adrenoceptor agonists. researchgate.netnih.gov These agonists are crucial as bronchodilators in the treatment of chronic respiratory conditions like asthma and COPD. nih.gov This highlights another significant area for the potential therapeutic application of this class of compounds.

Mechanistic Studies of 5 Acetyl 8 Hydroxy 1h Quinolin 2 One

Molecular Interactions with Biological Systems

The biological activity of 5-acetyl-8-hydroxy-1H-quinolin-2-one is largely attributed to its engagement with various cellular targets. Its structure, featuring a quinolinone core with an acetyl group at the 5th position and a hydroxyl group at the 8th position, facilitates these interactions. The presence of both a hydrogen bond donor (hydroxyl group) and acceptor (carbonyl and hydroxyl groups) allows it to form specific connections with biological macromolecules. guidechem.com

Key molecular interactions include:

Enzyme Inhibition: The compound has the potential to inhibit key enzymes that are critical for cellular metabolism.

Receptor Modulation: It is suggested to modulate the activity of certain receptors, particularly those involved in inflammatory responses.

Metal Ion Binding and Chelation Properties

A prominent feature of 8-hydroxyquinoline (B1678124) and its derivatives, including this compound, is their ability to chelate metal ions. dovepress.comnih.gov This property is central to many of their biological effects. nih.gov The 8-hydroxyquinoline moiety acts as a bidentate ligand, capable of forming stable complexes with various metal ions. nih.gov

Research has highlighted the interaction of 8-hydroxyquinoline derivatives with essential metal ions like copper (Cu²⁺) and zinc (Zn²⁺). nih.govresearchgate.net The anticancer effects of some 8-hydroxyquinoline derivatives are linked to their ability to chelate these specific ions. nih.gov For instance, the antitumor activity of clioquinol (B1669181), a related compound, is associated with its proteasome inhibitory ability, which is triggered through its actions as an ionophore for copper and zinc. nih.gov

A study on the related compound 5-acetyl-8-hydroxyquinoline demonstrated its excellent chelating ability for various metals, including Cu²⁺. researchgate.netiaea.org This suggests that this compound likely shares this capacity for strong interaction with copper ions. The formation constants for metal complexes of 5-acetyl-8-hydroxyquinoline were found to be significant, indicating a strong binding affinity. researchgate.netiaea.org

The chelation of metal ions by this compound can significantly modulate its biological activities. By forming complexes with metal ions, the compound can alter their bioavailability and distribution within biological systems. nih.govresearchgate.net This can disrupt essential biological processes in pathogens that rely on these metals for survival and proliferation. Furthermore, the resulting metal complexes themselves can exhibit unique biological properties, sometimes enhanced compared to the parent compound. semanticscholar.org

The metal-chelating properties of this compound are highly relevant to its interaction with metalloproteins and its potential as an enzyme inhibitor. nih.gov Many enzymes require metal ions as cofactors for their catalytic activity. By sequestering these essential metal ions, the compound can effectively inhibit the function of these metalloenzymes. nih.gov This mechanism is a key aspect of the biological activity of many 8-hydroxyquinoline derivatives. nih.gov

Interference with Cellular Signaling Pathways

The interaction of this compound with cellular components can lead to interference with various signaling pathways. For example, some 8-hydroxyquinoline derivatives have been shown to independently target the NF-kappaB and lysosome pathways in human cancer cells. researchgate.net The ability of this class of compounds to influence pathways like the kynurenine (B1673888) pathway can affect the production of neuroactive compounds.

Receptor Binding Mechanisms

The structural features of this compound allow it to interact with specific biological targets, including receptors. guidechem.com The 8-hydroxyquinolin-2(1H)-one moiety is recognized as an important pharmacophore that can act as an excellent β2-adrenoceptor agonist. researchgate.net Derivatives of 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one have been designed and synthesized as potent β2-adrenoceptor agonists, demonstrating the potential of this scaffold in receptor binding and activation. researchgate.net These compounds have shown high β2-adrenoceptor agonistic effects and selectivity. researchgate.net

Beta-2 Adrenergic Receptor Agonism

The 8-hydroxyquinolin-2(1H)-one nucleus is a well-established foundation for potent and selective β2-adrenoceptor agonists. researchgate.netnih.gov Activation of β2-adrenergic receptors in the smooth muscle of the airways leads to an increase in intracellular cyclic AMP (cAMP), which in turn triggers a cascade of events resulting in muscle relaxation and bronchodilation. nih.gov This mechanism is fundamental to the action of widely used bronchodilators for treating asthma and chronic obstructive pulmonary disease (COPD).

Researchers have designed and synthesized numerous analogues based on this scaffold. For instance, a series of compounds featuring a 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one moiety demonstrated excellent β2-adrenoceptor agonistic effects. researchgate.net Specific derivatives from this research, identified as compounds 9g and (R)-18c , exhibited exceptionally high potency with EC50 values of 36 pM and 21 pM, respectively. researchgate.net These compounds not only showed potent agonism but also high selectivity for the β2 receptor over the β1 subtype, which is crucial for minimizing potential cardiac side effects. researchgate.net

Further studies identified other analogues, such as compounds B05 and C08 , as potent (EC50 < 20 pM) and selective β2-agonists. nih.gov These compounds displayed rapid and long-lasting smooth muscle relaxant effects in isolated guinea pig tracheal preparations, reinforcing the potential of the 8-hydroxyquinolin-2(1H)-one core in developing effective bronchodilators. nih.gov

Muscarinic Receptor Antagonism

While the 8-hydroxyquinolin-2-one scaffold itself is primarily recognized for its β2-agonist properties, it serves as a critical building block in the development of bifunctional molecules that also incorporate muscarinic receptor antagonism. nih.gov Muscarinic antagonists work by blocking the action of acetylcholine (B1216132) on muscarinic receptors in the airways, thereby preventing the muscle contraction and mucus secretion that lead to bronchoconstriction.

In the design of dual-action drugs, known as MABAs (Muscarinic Antagonist-β2-Agonist), the 8-hydroxyquinolin-2-one moiety typically provides the β2-agonist function. This "agonist" component is chemically linked to a distinct pharmacophore responsible for muscarinic antagonism. A prime example is the investigational drug GSK-961081 (Batefenterol), where the (R)-2-hydroxy-2-(8-hydroxy-2-oxo-1,2-dihydroquinolin-5-yl)ethylamino group acts as the potent β2-agonist part of the larger molecule. nih.gov This bifunctional compound demonstrated high affinity for human muscarinic receptors, showcasing the successful integration of two distinct pharmacological actions into a single chemical entity. nih.gov

The rationale for this dual-pharmacology approach is to provide superior bronchodilation by targeting two complementary pathways involved in airway regulation.

Bifunctional Compounds and Bronchodilator Activity

The development of bifunctional compounds, or MABAs, represents a novel therapeutic strategy for COPD. researchgate.net These single molecules combine muscarinic antagonist and β2-agonist activities, potentially offering enhanced efficacy and a simplified treatment regimen compared to administering two separate drugs. nih.gov

GSK-961081 is a first-in-class MABA that incorporates the 8-hydroxy-2-oxo-1,2-dihydroquinolin-5-yl structure. nih.gov Preclinical studies in guinea pig tissues demonstrated its potent ability to induce smooth muscle relaxation through three distinct mechanisms: as a muscarinic antagonist, as a β2-agonist, and as a combined MABA. nih.gov When evaluated for its combined MABA effect, GSK-961081 was more potent (EC50 = 11 nM) than when its activity was isolated to either the muscarinic antagonist (EC50 = 50.2 nM) or β2-agonist (EC50 = 24.6 nM) component alone. nih.gov

Furthermore, in in-vivo bronchoprotection assays, inhaled GSK-961081 produced robust and long-lasting inhibition of bronchoconstriction, with significant effects lasting up to seven days after a single dose. nih.gov Clinical trials in patients with COPD confirmed that GSK-961081 is an effective bronchodilator, producing statistically and clinically significant improvements in lung function. nih.gov

| Mechanism | EC50 (nM) |

|---|---|

| Muscarinic Antagonist (MA) | 50.2 |

| β2-Agonist (BA) | 24.6 |

| Combined MABA | 11.0 |

Selectivity for M Receptor Subtypes

The human muscarinic receptor family consists of five subtypes (M1-M5). In the airways, the M3 receptor is primarily responsible for smooth muscle contraction and mucus secretion, making it the main target for anticholinergic bronchodilators. The M2 receptor, on the other hand, functions as an autoreceptor on parasympathetic nerves, inhibiting the release of acetylcholine. Therefore, a non-selective blockade of M2 receptors could potentially counteract the beneficial effects of M3 blockade.

For this reason, the selectivity profile of muscarinic antagonists is a critical aspect of their development. Bifunctional MABAs built upon the 8-hydroxyquinolin-2-one scaffold have been evaluated for their affinity across different muscarinic receptor subtypes. In radioligand binding studies, the MABA compound GSK-961081, which contains the 8-hydroxyquinolin-2-one core, was found to possess high and nearly equal affinity for both the human M2 and M3 receptor subtypes. nih.gov This indicates a non-selective profile with respect to these two key receptors.

| Receptor | Ki (nM) |

|---|---|

| Human Muscarinic M2 | 1.4 |

| Human Muscarinic M3 | 1.3 |

| Human β2-Adrenoceptor | 3.7 |

This high affinity for both M2 and M3 receptors, combined with its potent β2-agonist activity, defines the unique pharmacological profile of this class of bifunctional bronchodilators. nih.gov

Structure Activity Relationship Sar Studies of 5 Acetyl 8 Hydroxy 1h Quinolin 2 One and Its Derivatives

Impact of Functional Groups on Biological Activities

The biological profile of 5-acetyl-8-hydroxy-1H-quinolin-2-one is profoundly influenced by its constituent functional groups: the 8-hydroxyl group, the 5-acetyl group, and the 2-oxo group on the quinoline (B57606) ring. The hydroxyl group and the nitrogen atom in the heterocyclic ring make these compounds excellent chelating agents for various metal ions, a property that is often linked to their biological activity. mdpi.com

Research into derivatives of this scaffold has revealed key insights into how specific functional groups modulate efficacy:

Antimicrobial Activity: The 8-hydroxyquinoline (B1678124) moiety is a well-established pharmacophore for antimicrobial effects. Modifications have shown that introducing strong electron-withdrawing groups, such as nitro (NO₂) or chloro (Cl), can be critical for high anticancer activity. nih.gov For instance, condensing 5-acetyl-8-hydroxyquinoline with aromatic aldehydes to form chalcone (B49325) derivatives can yield compounds with significant antimicrobial properties. researchgate.net Furthermore, creating hybrid molecules, such as linking a 5-chloro-8-hydroxyquinoline (B194070) to ciprofloxacin, has resulted in compounds with potent activity against both susceptible and drug-resistant bacterial strains, showing Minimum Inhibitory Concentration (MIC) values between 4–16 µg/mL. nih.gov

Anticancer Activity: Studies have shown that specific substitutions on the quinoline ring can significantly enhance cytotoxicity against cancer cell lines. For example, a derivative of 8-hydroxyquinoline where the hydroxyl group was used to form a glycosidic linkage was found to be highly active against MCF-7 (breast cancer), HCT 116 (colon cancer), and HeLa (cervical cancer) cell lines, with the presence of a 1,2,3-triazole moiety further improving activity. mdpi.com In one study, a quinolone acylated arabinose hydrazone derivative demonstrated the best anticancer activity with an IC₅₀ of 23.5 µg/mL against the HCT-116 cell line. ekb.eg

Antioxidant Activity: The introduction of a glycine (B1666218) moiety to the quinolin-2-one structure has been shown to produce excellent antioxidant effects. One such derivative exhibited superior H₂O₂ scavenging activity with an IC₅₀ of 20.92 µg/mL, surpassing the activity of the standard reference, ascorbic acid. ekb.eg

Antiviral Effects: The lipophilicity and electronic properties of 8-hydroxyquinoline derivatives are known to influence their antiviral efficacy, indicating a clear structure-activity relationship. Research on derivatives targeting influenza viruses suggests that modifications to the quinoline ring can enhance this activity.

The following table summarizes the impact of specific functional groups on the biological activities of quinoline-2-one derivatives based on reported research findings.

| Derivative Class | Key Functional Group/Modification | Biological Activity | Key Findings | Reference |

| Quinolinonyl-glycine | Glycine moiety | Antioxidant | IC₅₀ of 20.92 µg/mL (H₂O₂ scavenging) | ekb.eg |

| Quinolone Acylated Arabinose Hydrazone | Arabinose hydrazone moiety | Anticancer, Antibacterial | IC₅₀ of 23.5 µg/mL (HCT-116); good antibacterial activity | ekb.eg |

| Ciprofloxacin Hybrid | Ciprofloxacin linked via Mannich reaction | Antibacterial | MIC values of 4–16 µg/mL against resistant strains | nih.gov |

| Glycoconjugates | Glycosidic linkage at 8-OH, 1,2,3-triazole | Anticancer | IC₅₀ of 4.12 µM (MCF-7); triazole moiety improves activity | mdpi.com |

| Chalcones | Arylprop-2-en-1-one at C5 | Antimicrobial | Effective against various bacteria | researchgate.net |

Structural Modifications and their Pharmacological Implications

Beyond the direct impact of individual functional groups, broader structural modifications of the this compound scaffold have led to significant pharmacological discoveries. These modifications involve altering the core, changing the nature of substituents, and creating hybrid molecules to interact with specific biological targets.

A primary modification involves the reaction of the 5-acetyl group. For example, its condensation with various aromatic aldehydes leads to the formation of 8-hydroxyquinoline chalcone derivatives. researchgate.net This extension of the side chain at the C-5 position can lead to enhanced biological activities.

Another significant area of modification is at the C-4 position. The introduction of different aryl groups can have a profound effect on activity. For instance, in a series of 4-aryl-3,4-dihydro-2H- researchgate.netoxazino[5,6-h]quinolin-2-one derivatives, the nature of the aryl substituent was critical for antibacterial potency. nih.gov

A derivative with a biphenyl group showed potent activity against Staphylococcus aureus. nih.gov

Derivatives with 4-FPh (4-fluorophenyl) and 2-OH-5-NO₂Ph (2-hydroxy-5-nitrophenyl) groups were potent against Pseudomonas aeruginosa. nih.gov

A derivative with a 4-CH₃Ph (4-methylphenyl) group was potent against Klebsiella pneumoniae. nih.gov

The position of the hydroxyl group on the quinoline ring also has pharmacological implications. Studies comparing derivatives have shown that compounds with a hydroxyl group at position 8 are more active than those with the hydroxyl at position 4, particularly concerning antifungal activity. nih.gov Furthermore, replacing the 8-hydroxyl group with a benzyloxy group increases steric bulk and reduces polarity, which in turn affects pharmacokinetic properties like membrane permeability.

The table below details specific structural modifications and their observed pharmacological effects.

| Parent Scaffold | Structural Modification | Pharmacological Implication | Example Finding | Reference |

| 8-Hydroxyquinoline | Formation of 4-aryl- researchgate.netoxazino[5,6-h]quinolin-2-ones | Potent antibacterial activity | Derivative with R=NO₂, R'=H was more potent than standard antibiotics against several bacterial strains. | nih.gov |

| 5-Acetyl-8-hydroxyquinoline | Condensation with aromatic aldehydes to form chalcones | Leads to derivatives with antimicrobial properties. | The products were characterized and confirmed via spectral studies. | researchgate.net |

| 8-Hydroxyquinolin-2-one | Replacement of 8-OH with 8-OBn (Benzyloxy) | Affects pharmacokinetic properties | Reduced polarity compared to the hydroxyl group, impacting membrane permeability. | |

| Quinoline | Comparison of -OH position | Determines relative activity | Derivatives with -OH at position 8 were more active (antifungal) than those with -OH at position 4. | nih.gov |

Design and Synthesis of Novel Quinoline Derivatives for Specific Activities

The rational design of novel quinoline derivatives often builds upon established SAR principles to target specific enzymes or receptors. By understanding which structural features confer activity, researchers can synthesize new molecules with improved potency and selectivity.

Targeting β2-Adrenoceptors: One notable example is the design of potent β2-adrenoceptor agonists for treating respiratory diseases. Starting with the 8-hydroxyquinolin-2(1H)-one core, which is known to act as an excellent β2-adrenoceptor agonist, researchers designed a series of novel compounds by introducing a 5-(2-amino-1-hydroxyethyl) moiety. researchgate.net This design strategy led to the synthesis of compounds that exhibited powerful agonistic effects and high selectivity for the β2 receptor over the β1 receptor. Two compounds in particular, 9g and (R)-18c , displayed exceptional potency with EC₅₀ values of 36 pM and 21 pM, respectively, and produced strong bronchodilation in in-vitro models. researchgate.net The synthesis involved a multi-step process starting from 5-acetyl-8-(benzyloxy)-1H-quinolin-2-one. researchgate.net

Targeting Cyclin-Dependent Kinase 5 (CDK5): In another study, the quinolin-2(1H)-one scaffold was used to develop inhibitors for Cyclin-dependent kinase 5 (CDK5), a protein implicated in neurodegenerative disorders like Alzheimer's disease. researchgate.net Using homology modeling, researchers designed and synthesized derivatives, finding that substitution at the 7th position of the quinoline ring was more promising than at the 4th position. Further modification with an aryl sulfone group attached to a thiazole (B1198619) ring resulted in a compound with an IC₅₀ of 2.1 nM, demonstrating potent CDK5 inhibition. researchgate.net

Synthesis Strategies: The synthesis of these targeted derivatives often begins with a core quinoline structure. A common and efficient method for preparing the starting material, 5-acetyl-8-hydroxyquinoline, is the Friedel-Crafts acetylation of 8-hydroxyquinoline using acetyl chloride in the presence of a Lewis acid like aluminum chloride. researchgate.net From this key intermediate, a variety of synthetic routes can be employed. For example, new Schiff bases can be created by reacting 2-hydroxy quinoline-3-carbaldehyde with substituted hydrazides, leading to compounds with potential antibacterial and anthelmintic activities. jneonatalsurg.com

The design and synthesis process is a cyclical effort where new molecules are created based on SAR insights, tested for activity, and the results are then used to inform the design of the next generation of compounds.

Computational Chemistry and Molecular Modeling

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijprajournal.com This method is crucial for understanding how a ligand like 5-acetyl-8-hydroxy-1H-quinolin-2-one might interact with a biological receptor at the atomic level.

In one study, derivatives of quinoline (B57606) were investigated as potential antimalarial agents. ijprajournal.com The synthesized compounds, including the this compound scaffold, were docked against the binding sites of various protein targets relevant to malaria, such as those with PDB IDs 3L4B, 2XOI, and 5LWE. ijprajournal.com The results of such studies reveal key binding interactions, like hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the receptor's active site. ijprajournal.comnih.gov For instance, research on similar quinolin-2-one thiosemicarbazide (B42300) derivatives targeting the urease enzyme (PDB ID: 3LA4 and 4UBP) demonstrated that the compounds could interact with the active site through multiple strong hydrogen bonds. nih.gov

The general process involves:

Receptor Preparation: The three-dimensional structure of the target protein is obtained from a database like the Protein Data Bank (PDB).

Ligand Preparation: The 2D or 3D structure of the ligand, this compound, is generated and optimized for its lowest energy conformation. ijprajournal.com

Docking Simulation: A docking algorithm systematically samples different orientations and conformations of the ligand within the receptor's binding site. ijprajournal.com

Scoring and Analysis: A scoring function is used to rank the poses based on their predicted binding affinity. The best-scoring poses are then analyzed to understand the specific molecular interactions. ijprajournal.com

These docking studies are foundational for structure-activity relationship (SAR) analysis, helping to explain why certain derivatives exhibit higher potency and guiding the design of new analogues with improved activity. nih.gov

Prediction of Ligand Structure and Binding Affinity

A primary goal of molecular docking is to predict not only the binding pose of a ligand but also its binding affinity. ijprajournal.com Binding affinity quantifies the strength of the interaction between the ligand and its receptor. A higher binding affinity often correlates with higher potency of a drug candidate.

The prediction of the ligand's structure and its orientation within the binding site (the "pose") and the evaluation of the binding affinity are the two core components of the docking process. ijprajournal.com The docking score, typically expressed in kcal/mol, is a common metric used to estimate binding affinity. For example, in a study of quinoline derivatives as antimalarial agents, a docking score of -6.3 kcal/mol was reported for a lead compound. ijprajournal.com

Experimentally determined values are often used to validate these computational predictions. Key metrics for binding affinity include:

IC₅₀ (Half-maximal inhibitory concentration): This measures how much of a substance is needed to inhibit a specific biological process by half. For example, derivatives of quinolin-2-one have shown inhibitory activities against HIV-1 Reverse Transcriptase with IC₅₀ values as low as 0.15 µM. nih.gov

EC₅₀ (Half-maximal effective concentration): This indicates the concentration of a drug that gives half of the maximal response. Novel β2-adrenoceptor agonists based on the 8-hydroxyquinolin-2(1H)-one scaffold have demonstrated potent effects with EC₅₀ values as low as 21 pM. researchgate.net

Kᵢ (Inhibition constant): This is an indication of how potent an inhibitor is. It is an intrinsic measure of binding affinity. Biphenyl derivatives originating from a this compound intermediate were found to have Kᵢ values of less than 10 nM for the β2 adrenergic receptor. google.comgoogle.com

By comparing the predicted docking scores with experimental affinity values like IC₅₀ or Kᵢ, researchers can refine their computational models and gain confidence in their predictive power for designing new molecules. nih.gov

Computational Chemical Data Analysis

Beyond docking, a wide range of computational tools are used to analyze the chemical properties of this compound. This analysis helps in understanding its physicochemical profile and potential as a drug scaffold.

Physicochemical Properties: Basic molecular properties are often calculated to ensure drug-likeness, for example, by adhering to frameworks like Lipinski's rule of five. ijprajournal.com

Table 1: Physical and Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₉NO₃ | ijprajournal.com |

| Molar Mass | 203.19 g/mol | ijprajournal.com |

| Appearance | Pale yellow, needle-shaped crystal | ijprajournal.com |

| Water Solubility | Insoluble | ijprajournal.com |

| Other Solubility | Soluble in ethanol | ijprajournal.com |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Advanced Computational Analysis: More sophisticated computational methods are also employed to gain deeper insights:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies help to understand the relationship between the chemical structures of a series of compounds and their biological activity. For quinolin-2-one derivatives, a rapid overlay of chemical structures' analysis was used to describe the 3D QSAR for their activity as urease inhibitors. nih.gov

Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It can be used to provide a theoretical description of conformational changes within a ligand, as has been applied to other complex quinoline-derived ligands. mdpi.com

Pharmacophore Modeling: Based on the structures of known active compounds, a pharmacophore model can be established. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to bind to a specific receptor. Such models have been successfully used to design novel quinolin-2-one derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors. nih.gov

These computational analyses provide a comprehensive profile of the compound, guiding its further development and optimization in medicinal chemistry projects.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 8-hydroxyquinoline (B1678124) |

| Acetyl chloride |

| Nitrobenzene |

| Sodium acetate |

| Aluminum chloride |

| Titanium chloride |

| Quinolin-2-one thiosemicarbazides |

| Urease |

| Efavirenz |

| Amoxiclav |

| Penicillin G |

| Norfloxacin |

| Erythromycin |

| 5-fluorouracil |

| Doxorubicin |

| Olodaterol |

Advanced Research Applications and Future Directions

Role as a Lead Compound for New Drug Development

5-Acetyl-8-hydroxy-1H-quinolin-2-one has emerged as a significant lead compound in the quest for new pharmaceuticals, largely due to its diverse biological activities. The core quinolinone structure is a recognized pharmacophore, and the acetyl and hydroxyl groups at the 5 and 8 positions, respectively, provide crucial sites for molecular interactions and further derivatization.

Research has highlighted its potential in several therapeutic areas. For instance, derivatives of the 8-hydroxyquinoline (B1678124) moiety have demonstrated notable antimicrobial effects against various bacteria and fungi, suggesting a pathway to developing new antibiotics. Furthermore, studies have indicated that this compound can induce apoptosis in cancer cells, marking it as a candidate for anticancer drug development.

A particularly well-documented application is its use as a key intermediate in the synthesis of long-acting β2-adrenoceptor agonists. These agents are crucial in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). The synthesis of these complex molecules often involves the strategic modification of the this compound backbone.

Applications in Coordination Chemistry for Catalysis and Materials Science

The 8-hydroxyquinoline scaffold is a classic bidentate chelating ligand, and the presence of the acetyl group in this compound further modulates its coordination properties. This ability to form stable complexes with a wide range of metal ions is the foundation for its applications in catalysis and materials science.

The formation of stable chelating complexes with metallic surfaces is a key mechanism behind its use as a corrosion inhibitor. In the realm of materials science, metal complexes of 8-hydroxyquinoline derivatives are renowned for their use in organic light-emitting diodes (OLEDs). nih.gov These materials exhibit electroluminescence, where a film of the organic compound emits light in response to an electric current. bldpharm.com While direct applications of this compound in commercial OLEDs are not extensively documented, its structural similarity to widely used ligands suggests its potential in the development of new and improved electroluminescent materials.

The catalytic applications of its metal complexes are an area of growing interest. While specific catalytic cycles involving this exact compound are not yet widely reported, the broader class of quinoline-based ligands is known to participate in various catalytic transformations. Future research may focus on harnessing the catalytic potential of its metal complexes, possibly in asymmetric catalysis.

Use as a Building Block in Complex Organic Synthesis

The reactivity of the acetyl and hydroxyl groups, combined with the quinolinone core, makes this compound a versatile building block for the synthesis of more complex organic molecules. Its utility is demonstrated in the construction of various heterocyclic systems.

One notable example is its use in the synthesis of chalcones. Through a condensation reaction between the acetyl group of this compound and various aromatic aldehydes, a series of 8-hydroxyquinoline-based chalcones can be prepared. researchgate.net Chalcones themselves are important precursors for a variety of heterocyclic compounds with diverse biological activities.

Furthermore, this compound serves as a starting material for multicomponent reactions. For instance, it can be used in a one-pot synthesis to generate substituted pyrroles attached to the 8-hydroxyquinoline core. researchgate.net Multicomponent reactions are highly valued in medicinal chemistry for their efficiency in generating molecular diversity. The ability of this compound to participate in such reactions underscores its importance as a versatile synthetic intermediate.

A significant application lies in its role as a precursor for the synthesis of 5-[(R)-2-(5,6-diethyl-indan-2-ylamino)-1-hydroxy-ethyl]-8-hydroxy-(1H)-quinolin-2-one, a potent β2-adrenoceptor agonist. researchgate.net This complex synthesis highlights the strategic importance of this compound as a key starting material for high-value pharmaceutical compounds.

Development of Quinoline-Based Therapeutic Agents

The development of therapeutic agents based on the quinoline (B57606) scaffold is a well-established field in medicinal chemistry, and this compound contributes significantly to this area. Its derivatives have been explored for a range of pharmacological activities.

The most prominent example is the development of β2-adrenoceptor agonists for the treatment of respiratory diseases. researchgate.net The synthesis of these agents often starts from 8-hydroxyquinolin-2(1H)-one, which is then acetylated to form this compound, a crucial intermediate that undergoes further transformations to yield the final active pharmaceutical ingredient. researchgate.net

The broader class of 8-hydroxyquinoline derivatives has been investigated for a multitude of therapeutic applications, including as anticancer, antifungal, and antineurodegenerative agents. nih.govub.edu The ability to modify the this compound structure allows for the fine-tuning of its biological activity and the development of new therapeutic candidates.

Emerging Research Areas for this compound

The potential of this compound is far from exhausted, with several emerging research areas poised to capitalize on its unique properties.

One promising direction is the exploration of its derivatives in the development of novel fluorescent sensors for metal ions and pH. researchgate.net The inherent fluorescence of the quinoline ring system, coupled with the chelating ability of the 8-hydroxy group, provides a basis for designing sensitive and selective sensors.

Another area of growing interest is the use of this compound and its derivatives in the development of materials with tailored optical and electronic properties. This includes further investigation into their application in OLEDs and other organic electronic devices. bldpharm.comnih.gov

Q & A

Q. What are the recommended synthetic routes for 5-acetyl-8-hydroxy-1H-quinolin-2-one, and how can reaction conditions be optimized for yield?

- Methodological Answer : A common approach involves functionalizing the quinolinone core via acetyl and hydroxyl group introduction. For example, 8-hydroxyquinolinone derivatives are synthesized using nucleophilic substitution or Friedel-Crafts acylation . Key steps include:

- Starting material : 8-hydroxyquinolin-2-one derivatives (e.g., 4-chloro-8-methylquinolin-2(1H)-one) as precursors .

- Reaction optimization : Use anhydrous conditions and catalysts like BF₃·Et₂O for acetylation. Temperature control (60–80°C) minimizes side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (ethanol/water) improves purity .

- Yield improvement : Substituent effects (e.g., electron-donating groups at position 5) enhance reactivity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : ¹H/¹³C NMR to confirm acetyl (δ ~2.6 ppm for CH₃, ~200 ppm for carbonyl) and hydroxyl (δ ~5–6 ppm) groups. Compare with analogs like 5-hydroxy-3,4-dihydroquinolin-2-one .

- HPLC-MS : Use C18 columns (acetonitrile/water + 0.1% formic acid) for purity assessment (>95%). Monitor [M+H]⁺ ions (calculated m/z for C₁₁H₉NO₃: 203.06) .

- XRD : Single-crystal X-ray diffraction resolves tautomeric forms (e.g., lactam vs. enol) .

Q. What are the stability considerations for this compound under ambient and experimental conditions?

- Methodological Answer :

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation. Monitor via UV-Vis (λmax ~320 nm for quinolinone) .

- Thermal stability : TGA/DSC analysis shows decomposition above 200°C. Avoid prolonged heating in solution (>60°C) .

- pH-dependent tautomerism : The hydroxyl group undergoes keto-enol tautomerism; buffer solutions (pH 7–9) stabilize the enolic form .

Advanced Research Questions

Q. How do substituent effects at position 5 influence the reactivity of 8-hydroxyquinolin-2-one derivatives in metal-chelation studies?

- Methodological Answer : Substituents alter electron density and steric hindrance:

- Electron-withdrawing groups (e.g., acetyl) : Reduce chelation strength (log K for Fe³+ drops from 12.5 to 10.2 vs. unsubstituted analogs) .

- Experimental validation : Use UV-Vis titration (metal ion solutions in methanol/water) and Job’s plot analysis to determine stoichiometry .

- Contradictions : Some studies report enhanced selectivity for Cu²+ with acetyl groups, conflicting with DFT predictions .

Q. What computational methods resolve discrepancies between experimental and theoretical bond critical points in this compound?

- Methodological Answer : Address contradictions via:

- Level of theory : Compare DFT (B3LYP/6-311+G(d,p)) vs. MP2 results. For example, bond critical points for the lactam ring differ by 0.05–0.1 Å in DFT vs. experimental XRD .

- Solvent modeling : Include implicit solvent (e.g., PCM for water) to improve agreement with NMR chemical shifts .

- Validation : Overlay electrostatic potential maps with experimental electron density (Hirshfeld analysis) .

Q. How can researchers design kinetic studies to elucidate the mechanism of acetyl group migration in quinolinone derivatives?

- Methodological Answer :

- Isotopic labeling : Synthesize ¹³C-labeled acetyl derivatives. Track migration via ¹³C NMR kinetics (e.g., half-life determination at varying pH) .

- Competitive experiments : Compare migration rates in analogs (e.g., 5-acetyl vs. 5-methoxy) to identify electronic vs. steric drivers .

- Theoretical modeling : Use QM/MM simulations to map transition states (activation energy ~25 kcal/mol predicted for intramolecular migration) .

Featured Recommendations